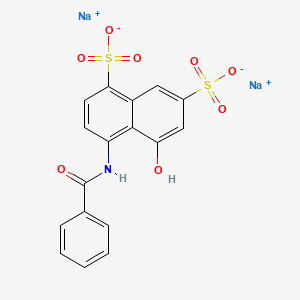
Disodium 4-(benzoylamino)-5-hydroxynaphthalene-1,7-disulphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Disodium 4-(benzoylamino)-5-hydroxynaphthalene-1,7-disulphonate is an organic compound with the molecular formula C17H11NNa2O8S2. It is a disodium salt derivative of naphthalene, characterized by the presence of benzoylamino and hydroxyl groups, along with two sulfonate groups. This compound is often used in various industrial and research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of disodium 4-(benzoylamino)-5-hydroxynaphthalene-1,7-disulphonate typically involves the following steps:
Nitration of Naphthalene: Naphthalene is first nitrated to form 4-nitronaphthalene-1,7-disulfonic acid.
Reduction: The nitro group is then reduced to an amino group, resulting in 4-amino-naphthalene-1,7-disulfonic acid.
Benzoylation: The amino group is benzoylated using benzoyl chloride to form 4-(benzoylamino)-naphthalene-1,7-disulfonic acid.
Hydroxylation: Finally, the compound is hydroxylated to introduce the hydroxyl group at the 5-position, yielding 4-(benzoylamino)-5-hydroxynaphthalene-1,7-disulfonic acid.
Neutralization: The acid is neutralized with sodium hydroxide to form the disodium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Processing: Depending on the scale, batch or continuous processing methods are used.
Purification: The product is purified through crystallization or filtration to remove impurities.
Quality Control: Rigorous quality control measures are implemented to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Disodium 4-(benzoylamino)-5-hydroxynaphthalene-1,7-disulphonate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The benzoylamino group can be reduced to an amino group.
Substitution: The sulfonate groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted naphthalene derivatives.
Scientific Research Applications
Disodium 4-(benzoylamino)-5-hydroxynaphthalene-1,7-disulphonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for dye production.
Biology: Employed in biochemical assays and as a staining agent for microscopy.
Medicine: Investigated for its potential therapeutic properties and as a diagnostic tool.
Industry: Utilized in the manufacture of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of disodium 4-(benzoylamino)-5-hydroxynaphthalene-1,7-disulphonate involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes, proteins, and nucleic acids.
Pathways Involved: It may inhibit or activate certain biochemical pathways, depending on its application. For example, it can act as an enzyme inhibitor or a fluorescent probe in biological systems.
Comparison with Similar Compounds
Similar Compounds
Disodium 4,4’-dinitrostilbene-2,2’-disulfonate: Another disodium salt with similar sulfonate groups but different functional groups.
Benzoxazole Derivatives: Compounds with similar aromatic structures and diverse biological activities.
Thiazole Derivatives: Compounds with a thiazole ring, known for their biological activities.
Uniqueness
Disodium 4-(benzoylamino)-5-hydroxynaphthalene-1,7-disulphonate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in both research and industry.
Properties
CAS No. |
64387-73-1 |
|---|---|
Molecular Formula |
C17H11NNa2O8S2 |
Molecular Weight |
467.4 g/mol |
IUPAC Name |
disodium;4-benzamido-5-hydroxynaphthalene-1,7-disulfonate |
InChI |
InChI=1S/C17H13NO8S2.2Na/c19-14-9-11(27(21,22)23)8-12-15(28(24,25)26)7-6-13(16(12)14)18-17(20)10-4-2-1-3-5-10;;/h1-9,19H,(H,18,20)(H,21,22,23)(H,24,25,26);;/q;2*+1/p-2 |
InChI Key |
NIANCZCABFGLTR-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=C3C(=CC(=CC3=C(C=C2)S(=O)(=O)[O-])S(=O)(=O)[O-])O.[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


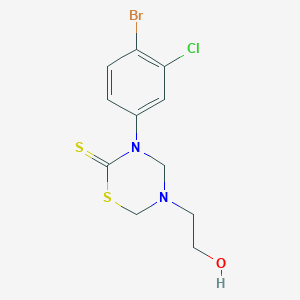
![2,2'-[Propane-1,3-diylbis(oxy)]bis(2H-1,3,2-benzodioxaphosphole)](/img/structure/B14716333.png)

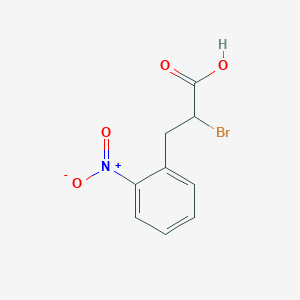
![5,5-Diphenyl-2-thiabicyclo[2.1.0]pentane 2,2-dioxide](/img/structure/B14716344.png)
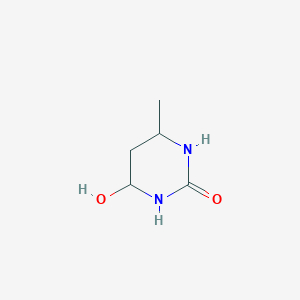
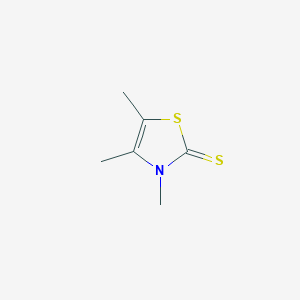
![Lithium, [tris(phenylthio)methyl]-](/img/structure/B14716359.png)
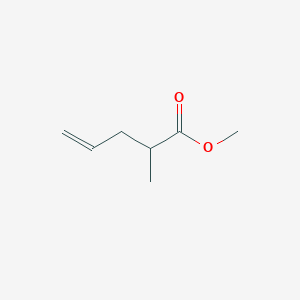


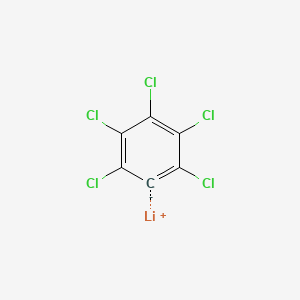
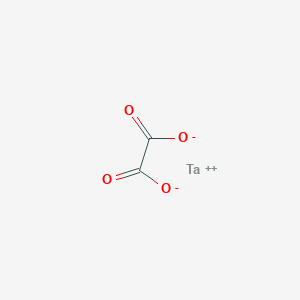
![2-Chloro-4-(chloromethyl)-1-[(prop-2-en-1-yl)oxy]benzene](/img/structure/B14716394.png)
